molecular formula C24H33Pr B3150501 Tris(i-propylcyclopentadienyl)praseodymium CAS No. 69021-86-9

Tris(i-propylcyclopentadienyl)praseodymium

Cat. No. B3150501
CAS RN: 69021-86-9
M. Wt: 462.4 g/mol
InChI Key: IPMGMNHRDWRZLL-UHFFFAOYSA-N
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Description

Tris(i-propylcyclopentadienyl)praseodymium is a chemical compound with the molecular formula C24H33Pr . It is also known by the trade name AE Organo-Metallics™ . The compound appears as light green crystals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula Pr(C5H4CH(CH3)2)3 . The compound has a molecular weight of 462.43 .


Physical And Chemical Properties Analysis

This compound is a light green crystal . It has a molecular weight of 462.43 and a melting point of 50-54°C . The compound is sensitive to air and moisture .

Scientific Research Applications

1. Application in CO2-fixation Studies

Tris(i-propylcyclopentadienyl)praseodymium, a compound related to rare earth crown ether complexes, has been studied for its potential in CO2-fixation applications. A study by McIntosh et al. (2001) focused on the reaction of lanthanide salts, such as praseodymium, to explore their capability in fixing carbon dioxide, a critical environmental concern (McIntosh, Kahwa, & Mague, 2001).

2. Role in Nuclear Magnetic Resonance Spectroscopy

The application of this compound in nuclear magnetic resonance (NMR) spectroscopy has been significant. For example, Belanger et al. (1971) demonstrated how shifts induced by this compound in the NMR spectra of ketones can provide valuable insights into their molecular structure (Belanger, Freppel, Tizane, & Richer, 1971). Similarly, Bélanger et al. (1971) applied these shifts for the stereochemical analysis of certain cyclohexanols (Bélanger, Freppel, Tizane, & Richer, 1971).

3. Investigating Electronic Structures of Organometallic Complexes

The compound's role in elucidating the electronic structures of organometallic complexes has been a key area of study. Amberger et al. (1985) researched the absorption spectrum and parameterization of crystal field splitting patterns in organometallic complexes involving praseodymium (Amberger, Schultze, & Edelstein, 1985). This type of research aids in understanding the intricate interactions within these complexes.

4. Photocatalytic Properties in Nanocrystalline Praseodymium Oxide

The photocatalytic properties of nanocrystalline praseodymium oxide have been investigated, providing insights into the potential applications of this compound in this field. Zinatloo-Ajabshir and Salavati‐Niasari (2015) synthesized nanocrystalline praseodymium oxide and explored its structural and photocatalytic properties (Zinatloo-Ajabshir & Salavati‐Niasari, 2015).

Safety and Hazards

Tris(i-propylcyclopentadienyl)praseodymium is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to handle the compound under inert gas and avoid contact with air . In case of contact with skin or eyes, it is advised to rinse thoroughly with water .

properties

InChI

InChI=1S/3C8H11.Pr/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGMNHRDWRZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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